4-Acetylthiobutyronitrile
Description
4-Acetylthiobutyronitrile is an organosulfur compound characterized by a butyronitrile backbone (four-carbon chain terminating in a nitrile group) with an acetylthio (-SAc) substituent at the 4-position. Its molecular formula is C₆H₉NOS, with a molecular weight of 143.21 g/mol.
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
S-(3-cyanopropyl) ethanethioate |
InChI |
InChI=1S/C6H9NOS/c1-6(8)9-5-3-2-4-7/h2-3,5H2,1H3 |
InChI Key |
HCIMIXKFUKXMND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Dibutylamino)butyronitrile
Key Differences :
- Substituent: The 4-position carries a dibutylamino group (-N(C₄H₉)₂) instead of an acetylthio group.
- Molecular Weight: Higher molecular weight (196.34 g/mol) due to the bulky amino substituent .
- Reactivity: The amino group is basic and can participate in acid-base reactions, whereas the acetylthio group may act as a leaving group or undergo thioester hydrolysis.
| Property | 4-Acetylthiobutyronitrile | 4-(Dibutylamino)butyronitrile |
|---|---|---|
| Molecular Formula | C₆H₉NOS | C₁₁H₂₀N₂ |
| Molecular Weight (g/mol) | 143.21 | 196.34 |
| Key Functional Group | Acetylthio (-SAc) | Dibutylamino (-N(C₄H₉)₂) |
| Polarity | Moderate (nitrile + SAc) | Lower (non-polar amino group) |
Applications: 4-(Dibutylamino)butyronitrile is used in agrochemicals or surfactants due to its lipophilic amino group, while this compound’s reactivity suggests utility in thiol-protecting strategies .
2-(Benzylthio)-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4a)
Key Differences :
- Core Structure : Compound 4a features a pyrimidine ring with a benzylthio (-S-CH₂C₆H₅) substituent, unlike the linear butyronitrile chain.
- Sulfur Reactivity : The benzylthio group is less electrophilic than acetylthio, favoring thioether stability over hydrolysis .
| Property | This compound | Compound 4a |
|---|---|---|
| Molecular Formula | C₆H₉NOS | C₁₉H₁₃FN₃OS |
| Molecular Weight (g/mol) | 143.21 | 365.39 |
| Sulfur Group | Acetylthio (-SAc) | Benzylthio (-S-CH₂C₆H₅) |
| Stability | Prone to hydrolysis | More stable (thioether) |
Applications : Compound 4a is a heterocyclic intermediate in drug discovery, whereas this compound’s simpler structure may serve as a precursor for thiolated polymers .
4-Aminobenzonitrile
Key Differences :
- Aromatic vs. Aliphatic: 4-Aminobenzonitrile is an aromatic nitrile with an amino group (-NH₂) para to the nitrile, contrasting with the aliphatic acetylthio-substituted butyronitrile.
- Electronic Effects: The amino group in 4-aminobenzonitrile strongly activates the aromatic ring for electrophilic substitution, while the acetylthio group in this compound may deactivate adjacent sites .
| Property | This compound | 4-Aminobenzonitrile |
|---|---|---|
| Molecular Formula | C₆H₉NOS | C₇H₆N₂ |
| Molecular Weight (g/mol) | 143.21 | 118.14 |
| Structure | Aliphatic nitrile | Aromatic nitrile |
| Reactivity | Thioester hydrolysis | Electrophilic substitution |
Applications: 4-Aminobenzonitrile is used in dyes and coordination chemistry, while this compound’s aliphatic chain enables flexibility in polymer chemistry .
4-Methoxybutyrylfentanyl
Key Differences :
- Complexity : 4-Methoxybutyrylfentanyl is a fentanyl analog with a piperidine ring and methoxy group, lacking a nitrile moiety.
| Property | This compound | 4-Methoxybutyrylfentanyl |
|---|---|---|
| Molecular Formula | C₆H₉NOS | C₂₄H₃₂N₂O₂ |
| Molecular Weight (g/mol) | 143.21 | 380.52 |
| Key Functional Group | Nitrile + Acetylthio | Piperidine + Methoxy |
| Bioactivity | Non-pharmacological | Opioid receptor agonist |
Applications : 4-Methoxybutyrylfentanyl is a controlled substance, highlighting the divergent roles of nitrile derivatives in medicinal vs. industrial contexts .
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